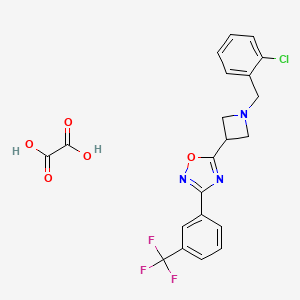
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C21H17ClF3N3O5 and its molecular weight is 483.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structural framework that includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse biological activities.
- Chlorobenzyl and trifluoromethyl substituents : These groups enhance the compound's lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can include:
- Formation of the azetidine ring through cyclization reactions.
- Synthesis of the oxadiazole by condensation reactions involving hydrazine derivatives.
- Final coupling with appropriate substituents to achieve the desired compound structure.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring are known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives exhibit significant activity against various bacterial strains and fungi. The oxadiazole ring enhances the interaction with microbial enzymes and disrupts cellular processes.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways.
Anti-inflammatory Effects
Compounds featuring the oxadiazole moiety have demonstrated anti-inflammatory properties in various models. This activity is typically attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of this compound is believed to involve:
- Receptor interaction : Binding to specific receptors or enzymes that regulate cellular processes.
- Signal transduction modulation : Altering pathways that lead to cell growth or apoptosis.
- Reactive oxygen species (ROS) generation : Inducing oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various 1,2,4-oxadiazole derivatives, including our compound. The results indicated a significant reduction in bacterial counts for strains such as Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
Study 2: Anticancer Properties
In vitro studies demonstrated that similar oxadiazole compounds inhibited the growth of breast cancer cell lines. The mechanism was linked to increased apoptosis rates and decreased cell viability through caspase activation .
Comparative Analysis
The following table summarizes the biological activities of related compounds containing oxadiazole moieties:
属性
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O.C2H2O4/c20-16-7-2-1-4-13(16)9-26-10-14(11-26)18-24-17(25-27-18)12-5-3-6-15(8-12)19(21,22)23;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQJAMGEVXTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














